![molecular formula C25H18ClNO2 B285839 5-(2-chlorophenyl)-N-[4-(2-phenylvinyl)phenyl]-2-furamide](/img/structure/B285839.png)
5-(2-chlorophenyl)-N-[4-(2-phenylvinyl)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-chlorophenyl)-N-[4-(2-phenylvinyl)phenyl]-2-furamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as CCF or CCF2 and has been found to have several unique properties that make it a valuable tool in various research fields.
Wirkmechanismus
The mechanism of action of CCF involves its ability to bind to specific proteins or enzymes, thereby altering their activity. This compound has been found to bind to a variety of proteins and enzymes, including G protein-coupled receptors, kinases, and phosphatases.
Biochemical and Physiological Effects
CCF has been found to have several biochemical and physiological effects, including the inhibition of protein-protein interactions and the modulation of cellular signaling pathways. This compound has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CCF in lab experiments is its ability to selectively bind to specific proteins or enzymes, allowing for the study of specific biological processes. However, one limitation of using CCF is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of CCF in scientific research. One potential direction is the development of new biosensors that use CCF as a detection tool. Additionally, CCF may be studied further for its potential use in the treatment of various diseases, including cancer and inflammatory disorders. Finally, the use of CCF in the study of cellular signaling pathways may lead to the development of new drugs that target specific signaling pathways.
Synthesemethoden
The synthesis of CCF involves the reaction of 2-chlorobenzonitrile with 4-(2-phenylvinyl)phenylboronic acid in the presence of a palladium catalyst. This reaction produces the intermediate compound, which is then reacted with furfurylamine to produce CCF.
Wissenschaftliche Forschungsanwendungen
CCF has been used in various scientific research applications, including the study of protein-protein interactions, receptor-ligand binding, and enzyme activity. This compound has also been used in the development of biosensors and in the study of cellular signaling pathways.
Eigenschaften
Molekularformel |
C25H18ClNO2 |
---|---|
Molekulargewicht |
399.9 g/mol |
IUPAC-Name |
5-(2-chlorophenyl)-N-[4-[(E)-2-phenylethenyl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C25H18ClNO2/c26-22-9-5-4-8-21(22)23-16-17-24(29-23)25(28)27-20-14-12-19(13-15-20)11-10-18-6-2-1-3-7-18/h1-17H,(H,27,28)/b11-10+ |
InChI-Schlüssel |
AWPNDXJTHRPWPN-ZHACJKMWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=CC=C4Cl |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=CC=C4Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.